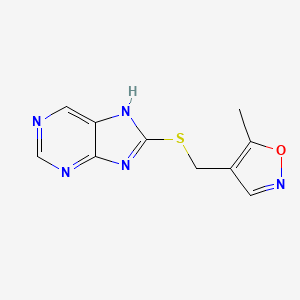
5-methyl-4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a purine derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-methyl-4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This inhibition leads to the induction of cell death in cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole can induce cell death in cancer cells and reduce inflammation. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, studies have shown that 5-methyl-4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole can inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-methyl-4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole in lab experiments is its potential anti-cancer and anti-inflammatory properties. This compound can be used to study the mechanisms of cancer cell growth and inflammation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations.
Future Directions
There are several future directions for the study of 5-methyl-4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole. One of the most promising directions is the development of this compound as a potential anti-cancer and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. In addition, studies are needed to determine the optimal dosage and administration of this compound for its potential use in cancer treatment and inflammation reduction.
Conclusion:
In conclusion, 5-methyl-4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole is a chemical compound that has potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential anti-cancer and anti-inflammatory properties. While there are limitations to using this compound in lab experiments, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 5-methyl-4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole-5-thiol with methyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-methyl-4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole.
Scientific Research Applications
5-methyl-4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 5-methyl-4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole has anti-cancer properties and can induce cell death in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
5-methyl-4-(7H-purin-8-ylsulfanylmethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS/c1-6-7(2-13-16-6)4-17-10-14-8-3-11-5-12-9(8)15-10/h2-3,5H,4H2,1H3,(H,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIJEPQMPXGLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CSC2=NC3=NC=NC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(2,6-dimethyl-3-nitrophenyl)urea](/img/structure/B7429096.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 2-(4-hydroxyphenyl)-2-methylpropanoate](/img/structure/B7429100.png)
![N-(2,6-dimethyl-3-nitrophenyl)-4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B7429106.png)
![N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B7429109.png)
![N-[4-[4-(2,2,4-trimethyl-3-oxopiperazin-1-yl)sulfonylphenyl]phenyl]acetamide](/img/structure/B7429111.png)
![N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine](/img/structure/B7429118.png)
![[6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate](/img/structure/B7429122.png)

![1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone](/img/structure/B7429155.png)
![1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7429157.png)
![methyl 2-[2-chloro-4-(4,5,6,7-tetrahydro-1H-indole-2-carbonylamino)phenoxy]acetate](/img/structure/B7429164.png)

![1-[(7-Bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol](/img/structure/B7429185.png)
![3,3-Dimethyl-1-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]butan-2-ol](/img/structure/B7429187.png)